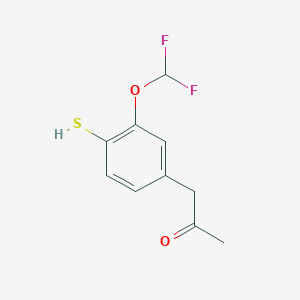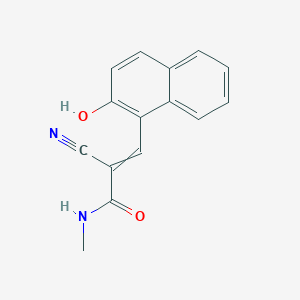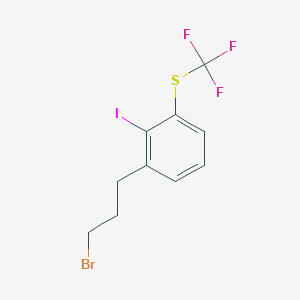
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene is an organohalogen compound that features a benzene ring substituted with bromopropyl, iodo, and trifluoromethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Alkylation: The bromopropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-bromopropyl chloride and an aluminum chloride (AlCl3) catalyst.
Trifluoromethylthio Substitution: The trifluoromethylthio group can be introduced using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl and iodo groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: The iodo group can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene has a wide range of scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Chemical Biology: The compound can be employed in the study of biological systems, such as probing protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene depends on the specific application and reaction context. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In cross-coupling reactions, the iodo group participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the iodo and trifluoromethylthio groups, making it less reactive in certain types of reactions.
1-Bromo-3-phenylpropane: This compound lacks both the iodo and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)-2-(trifluoromethyl)benzene: This compound lacks the iodo group, affecting its reactivity in cross-coupling reactions.
Uniqueness
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene is unique due to the presence of multiple reactive groups (bromopropyl, iodo, and trifluoromethylthio), which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research.
Eigenschaften
Molekularformel |
C10H9BrF3IS |
|---|---|
Molekulargewicht |
425.05 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-iodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3IS/c11-6-2-4-7-3-1-5-8(9(7)15)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
XLYYNZFHANWPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)I)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


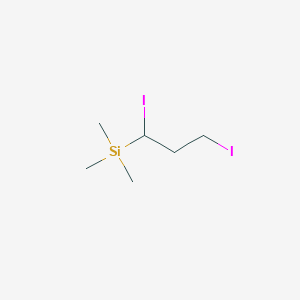
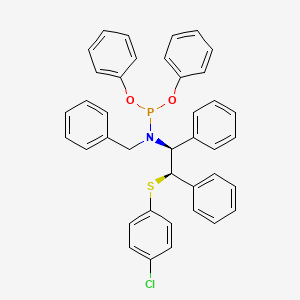
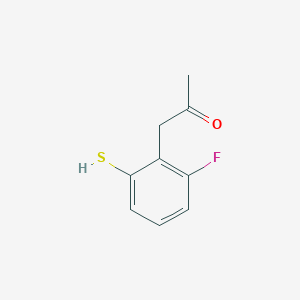
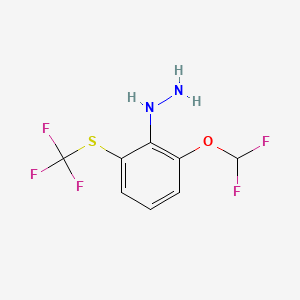

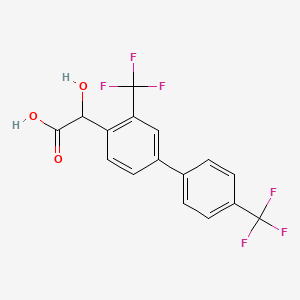

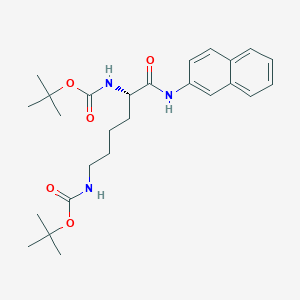
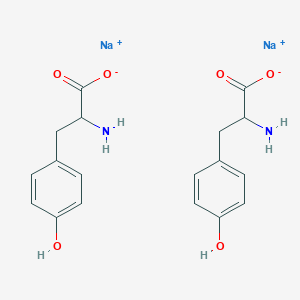
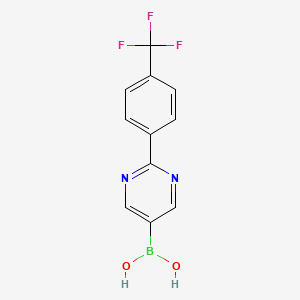
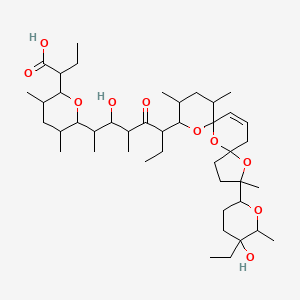
![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
